Trityl benzoate
Description
Structure
3D Structure
Properties
CAS No. |
17714-77-1 |
|---|---|
Molecular Formula |
C26H20O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
trityl benzoate |
InChI |
InChI=1S/C26H20O2/c27-25(21-13-5-1-6-14-21)28-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
IWTBESTVUWMZEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Trityl Benzoate
Established Synthetic Pathways to Trityl Benzoate (B1203000)
Trityl benzoate, a sterically hindered ester, is primarily synthesized through methodologies that accommodate the bulky trityl group. The most common and established pathways involve nucleophilic substitution reactions, leveraging the reactivity of trityl chloride with a benzoate source.
Synthesis via Nucleophilic Substitution Reactions
The principal and most widely employed method for the synthesis of this compound is the reaction of trityl chloride with a benzoate salt, typically sodium benzoate. This reaction proceeds via a nucleophilic substitution mechanism. In a typical procedure, trityl chloride is dissolved in an appropriate solvent, such as acetone (B3395972), and reacted with sodium benzoate. The mixture is heated to reflux for several hours to drive the reaction to completion. rsc.org Following the reaction, the product is isolated by filtration to remove the sodium chloride byproduct and then purified by evaporation of the solvent and column chromatography. rsc.org A yield of 69% has been reported for this method. rsc.org
The reaction can be summarized as follows:
Trityl Chloride + Sodium Benzoate → this compound + Sodium Chloride
An alternative, though less common, approach within this category involves the reaction of trityl chloride with benzoic acid in the presence of a base. The base, such as triethylamine (B128534) or pyridine, serves to deprotonate the benzoic acid, forming the benzoate anion in situ, which then acts as the nucleophile. uoa.grquora.com This method is analogous to the synthesis of N-tritylamino acids from amino acid esters and trityl chloride. uoa.grcsic.es
The selection of the base and solvent system is crucial for optimizing the reaction yield and minimizing side reactions. For instance, in the synthesis of N-tritylamides, the use of triethylamine in dichloromethane (B109758) or a mixture of chloroform (B151607) and acetonitrile (B52724) has been documented. csic.esarkat-usa.org
Table 1: Comparison of Nucleophilic Substitution Methods for this compound Synthesis
| Reactants | Base | Solvent | Reported Yield | Reference |
|---|---|---|---|---|
| Trityl Chloride, Sodium Benzoate | None | Acetone | 69% | rsc.org |
| Trityl Chloride, Benzoic Acid | Triethylamine/Pyridine | Dichloromethane/Chloroform | Not specified | uoa.grquora.com |
This table provides a summary of common nucleophilic substitution pathways to this compound.
Alternative Synthetic Approaches for Triarylmethyl Esters
While direct nucleophilic substitution is the most common route to this compound, other methods for the synthesis of triarylmethyl esters exist and could theoretically be adapted. One such approach involves the use of "active esters". In peptide synthesis, active esters are employed to facilitate amide bond formation. sci-hub.se A similar strategy could be envisioned for esterification, where an activated form of benzoic acid reacts with trityl alcohol.
Another potential pathway is the reaction of trityl alcohol with benzoyl chloride. This method, however, often requires a catalyst and careful control of reaction conditions to prevent side reactions, given the steric hindrance of the trityl group.
Furthermore, a solvent-controlled regioselective rearrangement reaction of spiroindane-1,3-diones has been developed to produce 2-benzoylbenzoate esters, which are structurally related to this compound. nih.govacs.org While not a direct synthesis of this compound itself, this methodology highlights alternative strategies for constructing sterically encumbered ester linkages. nih.govacs.org
Considerations in Reaction Efficiency and Regioselectivity during Synthesis
The efficiency and regioselectivity of reactions involving the bulky trityl group are significantly influenced by steric hindrance.
In the context of synthesizing trityl esters, reaction efficiency is impacted by several factors, including the nature of the reactants, solvent, temperature, and the presence of a catalyst. libretexts.org For instance, the reaction between trityl chloride and sodium benzoate requires elevated temperatures (reflux) to proceed at a reasonable rate. rsc.org The choice of solvent is also critical; it must be able to dissolve both reactants to a sufficient extent to allow for an effective reaction.
Regioselectivity becomes a key consideration when the substrate contains multiple reactive sites. While benzoic acid presents only one site for esterification, studies on the tritylation of polyhydroxy compounds like cyclodextrins provide valuable insights into the directing effects of the trityl group. Research has shown that the bulky trityl group can sterically hinder the reaction at adjacent positions. beilstein-journals.orgnih.gov For example, the tritylation of one hydroxyl group on a cyclodextrin (B1172386) was found to retard the subsequent tritylation of a neighboring hydroxyl group. beilstein-journals.orgnih.gov This effect is attributed to the spatial orientation of the trityl group, which can block access to nearby reactive sites. beilstein-journals.orgnih.gov
An efficient procedure for the regioselective tritylation of primary hydroxyl groups in the presence of secondary hydroxyl groups has been developed using trityl chloride in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). tandfonline.com This highlights the possibility of achieving high regioselectivity even in complex molecules through the careful selection of reagents and reaction conditions.
Table 2: Factors Influencing Efficiency and Regioselectivity in Tritylations
| Factor | Influence on Efficiency | Influence on Regioselectivity |
|---|---|---|
| Steric Hindrance | Can decrease reaction rates. | Can direct the reaction to less hindered sites. |
| Temperature | Higher temperatures generally increase reaction rates. | Can sometimes reduce selectivity. |
| Solvent | Affects solubility of reactants and can influence reaction pathways. | Can play a role in directing the approach of reactants. |
| Base/Catalyst | Can accelerate the reaction by activating the nucleophile or electrophile. | Can enhance selectivity for a particular reactive site. |
This table outlines key factors that need to be considered to optimize the synthesis of trityl-containing compounds.
Mechanistic Investigations of Trityl Benzoate Transformations
Heterolytic Cleavage and Carbocationic Pathways
Heterolytic cleavage, or heterolysis, of trityl benzoate (B1203000) involves the breaking of the C-O bond where the benzoate group retains both electrons, leading to the formation of a tritylium (B1200429) cation and a benzoate anion. chemistrysteps.com This process is characteristic of ionic reactions and is often favored in polar solvents that can stabilize the resulting charged species.
Formation and Characterization of Tritylium Ions
The formation of the tritylium (triphenylmethyl) cation from trityl benzoate is a key step in its heterolytic transformation. This ionization process can be facilitated by Lewis acids or polar solvents. beilstein-journals.org For instance, the dissociation of a trityl derivative into a free tritylium ion pair can be observed in the presence of Lewis acids like indium(III) bromide. beilstein-journals.org The resulting tritylium ion is a highly stabilized carbocation due to the extensive delocalization of the positive charge over the three phenyl rings.
The characterization of tritylium ions is extensively performed using spectroscopic methods. UV-visible spectroscopy is a powerful tool, as tritylium ions exhibit strong absorptions in the visible region, often resulting in colored solutions. beilstein-journals.orgresearchgate.net For example, tromancenium salts, which are related to tritylium salts, display broad charge-transfer absorptions between 550–580 nm. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, provides detailed information about the charge distribution within the ion. uni-muenchen.de The high resonance contribution of substituents on the phenyl rings can be directly observed, and in some cases, restricted rotation around the aryl-C⁺ bond can lead to non-equivalent signals for ortho and meta carbons. uni-muenchen.deacs.org
| Spectroscopic Method | Typical Observation for Tritylium Ions | Reference |
| UV-Visible Spectroscopy | Strong, broad charge-transfer absorptions, often in the 400-600 nm range. | beilstein-journals.orgresearchgate.net |
| ¹³C-NMR Spectroscopy | Downfield shift of the central cationic carbon; non-equivalence of aryl carbons due to restricted rotation. | uni-muenchen.deacs.org |
| ¹H-NMR Spectroscopy | Signals from the trityl cation can be identified, providing evidence for its formation. | acs.org |
Ion Pair Dynamics and Dissociation Phenomena
The dissociation of an ion pair into free ions is an equilibrium process. researchgate.net The study of these equilibria is essential for understanding polymerization reactions initiated by stable organic cations. researchgate.net The dynamics of ion pair dissociation can span from picoseconds for ionic motion to nanoseconds for fluctuations in the surrounding solvent shell. arxiv.orgescholarship.org The solvation environment plays a critical role; for instance, the rate of ion pair dissociation can vary significantly within different environments, such as the premelting layer of ice, where it is considerably slower than in bulk liquid. arxiv.orgescholarship.org The process can be investigated using techniques like ion pair imaging spectroscopy (IPIS) and threshold ion pair production spectroscopy (TIPPS), which are analogous to photoelectron spectroscopy. nih.gov
Solvolysis Mechanisms and Stereochemical Outcomes
Solvolysis is a specific type of substitution reaction where the solvent acts as the nucleophile. For this compound, solvolysis proceeds via the formation of the tritylium carbocation, a hallmark of the Sₙ1 (unimolecular nucleophilic substitution) mechanism. The rate of solvolysis is often dependent on the ionizing power of the solvent and the stability of the carbocation formed. uni-muenchen.deresearchgate.net The ionization of trityl esters, including benzoates, has been studied in various aqueous solvent mixtures, revealing a range of reaction rates and a gradual change in mechanism depending on the stability of the carbocation. researchgate.net
The general mechanism involves a slow, rate-determining heterolysis of the this compound to form the tritylium ion pair, followed by a rapid reaction of the carbocation with a solvent molecule. For example, the solvolysis of this compound in ethanol-containing solvents leads to the exclusive formation of ethyl trityl ether. uni-muenchen.de The stereochemical outcome of Sₙ1 reactions involving chiral centers can be complex. While a fully stabilized, planar carbocation would be expected to lead to complete racemization, the reality is often more nuanced due to the influence of the ion pair. The departing anion can shield one face of the carbocation, leading to a preference for attack from the opposite side, resulting in a net inversion of configuration. The degree of racemization versus inversion increases with the stability and lifetime of the carbocation.
| Solvent System | Observed Rate Constant (k) | Substrate/Conditions | Reference |
| 95% aqueous dioxane, 25°C | 1.23 x 10⁻³ s⁻¹ | Tricyclopropylcarbinyl Benzoate | msu.edu |
| Aqueous acetonitrile (B52724)/acetone (B3395972), 25°C | 1.38 x 10⁻⁵ to 2.15 x 10² s⁻¹ | para-substituted Trityl Benzoates | researchgate.net |
Homolytic Cleavage and Radical Pathways
Homolytic cleavage, or homolysis, of the this compound C-O bond results in the formation of a trityl radical and a benzoyloxy radical, with each fragment retaining one of the bonding electrons. chemistrysteps.comegrassbcollege.ac.in This pathway is typically induced by heat (thermolysis) or light (photolysis) and is favored in nonpolar solvents. egrassbcollege.ac.inlibretexts.org
Radical Generation and Decomposition Mechanisms
The triphenylmethyl (trityl) radical, first described in 1900, is a persistent radical, meaning it is relatively stable and can exist in solution for an extended period. rsc.orgwikipedia.org Its formation from precursors can be achieved through various methods, including the thermal decomposition of compounds like phenylazotriphenylmethane. rsc.org Once generated, the trityl radical exists in equilibrium with its dimer. wikipedia.org
The decomposition of the initially formed radicals can lead to a variety of products. The trityl radical itself is susceptible to reaction with oxygen, forming a peroxide which can then rearrange. rsc.orgbritannica.com In the absence of trapping agents, trityl radicals can also undergo redox processes to form the corresponding cation or anion. nih.gov The benzoyloxy radical formed alongside the trityl radical can decompose via decarboxylation to produce a phenyl radical and carbon dioxide. These highly reactive phenyl radicals can then abstract hydrogen atoms from solvent molecules or participate in other reactions. britannica.com
Electron Transfer Processes in this compound Reactions
Electron transfer is a fundamental process that can occur in reactions involving this compound and its derivatives. Single-electron transfer (SET) can initiate radical pathways. For instance, the hydrogenolysis of this compound catalyzed by a cobalt complex is proposed to proceed through a radical anion decomposition pathway, where an electron is transferred from the cobalt(I) center to the substrate. rsc.org
The trityl cation itself is a potent oxidizing agent and can accept an electron to form the trityl radical. This process is central to its role in certain catalytic cycles. nih.gov Conversely, the trityl radical can be oxidized to the cation. rsc.orgnih.gov These electron transfer events can be studied using electrochemical techniques like cyclic voltammetry, which can determine the reduction and oxidation potentials of the species involved. nih.govresearchgate.net The interplay between electron transfer and bond cleavage (both homolytic and heterolytic) defines the complex reactivity landscape of this compound.
Interplay of Ionic and Radical Mechanisms
The transformations of this compound are characterized by a fascinating and complex interplay between ionic and radical reaction pathways. The predominant mechanism is often dictated by the specific reaction conditions, including the solvent, temperature, and the presence of catalysts or other reagents. The stable nature of both the trityl carbocation (tritylium ion) and the trityl radical allows for a dynamic equilibrium and competition between these two fundamental mechanistic routes.
The primary and most extensively studied pathway for this compound transformation is ionic, proceeding through the heterolytic cleavage of the carbon-oxygen bond to generate a trityl cation and a benzoate anion. oup.com The stability of the resulting tritylium ion is a critical factor that governs the rate of this ionization. researchgate.netuni-muenchen.de Studies on the hydrolysis of various substituted trityl esters have shown a gradual shift in the reaction mechanism based on the stability of the carbocation formed. researchgate.netuni-muenchen.de For instance, the ionization rates of para-substituted trityl benzoates have been determined in aqueous acetonitrile, revealing a wide range of values that correlate with the electron-donating or withdrawing nature of the substituents. researchgate.net Poorly stabilized carbocations are generated slowly, while better-stabilized cations form more rapidly and can accumulate in solution. researchgate.netuni-muenchen.de The cleavage of the C-O bond and the formation of the trityl cation have been confirmed using 1H and 13C NMR spectroscopy, particularly in the presence of Lewis acids like magnesium perchlorate (B79767), which facilitates the ionization. oup.comresearchgate.net
While the ionic pathway is often dominant, this compound and its derivatives can also engage in radical transformations. This typically occurs through processes that involve single-electron transfer (SET). The trityl cation, formed via the ionic pathway, can be reduced by a single electron to yield the persistent trityl radical. researchgate.net Conversely, the trityl radical can be oxidized back to the cation. acs.org This redox relationship is central to the interplay between the two mechanisms.
The involvement of radical pathways is evident in several contexts. For example, the photolysis of related compounds like 2-benzoylbenzoate esters proceeds through a radical mechanism involving hydrogen abstraction by an excited triplet state to form a radical intermediate. acs.org Such derivatives have been noted for their potential to act as radical photoinitiators. acs.org Furthermore, research has shown that trityl cations can participate in SET processes. The tritylation of N-heterocyclic carbenes, for instance, can proceed via an initial SET step that produces a highly reactive carbene radical cation and a trityl radical. researchgate.net Similarly, light-induced SET in systems containing a Lewis acid like a trityl cation can generate radical pairs that subsequently drive radical-mediated reactions. acs.org
The competition between ionic and radical pathways can be influenced by the reaction environment. In the absence of strong single-electron donors or photochemical activation, the chemistry of this compound is typically dominated by the electrophilic nature of the trityl cation. researchgate.net However, in the presence of reducing agents or under photoredox catalysis conditions, the trityl cation can be intercepted to generate the trityl radical, shifting the reaction toward a radical pathway. rsc.orgacs.org The chemoselectivity of radical reactions is governed by different principles than ionic reactions, primarily related to bond dissociation energies and the polarity of the reacting species. rsc.org
The following table summarizes experimental data on the ionization of trityl esters, highlighting the influence of substituents on the stability of the tritylium ion and, consequently, the reaction mechanism.
| Trityl Ester Derivative | Solvent System | Ionization Rate Constant (k_ion) [s⁻¹] | Mechanistic Implication |
| Trityl Acetate | 80% Acetone / 20% Water | 1.38 x 10⁻⁵ | Slow ionization, poorly stabilized carbocation. researchgate.net |
| This compound | 80% Acetonitrile / 20% Water | (Rate varies with substituents) | Ionization rates correlate with carbocation stability. researchgate.net |
| Trityl p-Nitrobenzoate | 80% Acetonitrile / 20% Water | (Rate varies with substituents) | Formation of tritylium ions observed as distinct steps. researchgate.net |
| 4,4',4''-Trimethoxytrityl Chloride | Acetonitrile-d3 with Ba(ClO₄)₂ | (Qualitative NMR data) | Evidence of C-Cl bond cleavage to form the cation. oup.com |
This interplay where an ionic species can serve as a precursor to a radical species allows for a diverse range of reactivity from a single starting material, enabling complex synthetic transformations. researchgate.netresearchgate.net
Kinetic and Thermodynamic Studies of Trityl Benzoate Reactivity
Quantitative Kinetic Analysis of Ester Cleavage
The cleavage of trityl benzoate (B1203000) typically proceeds through a unimolecular (S_N_1) mechanism involving the formation of a tritylium (B1200429) (triphenylmethyl) carbocation and a benzoate anion. The rate of this reaction is critically dependent on the stability of the carbocation intermediate.
Determination of Ionization and Solvolysis Rate Constants
Experimental techniques like conductimetry and photospectrometry (UV-Vis spectroscopy) are employed to measure these rates. researchgate.netuni-muenchen.de Conductimetry follows the increase in conductivity as the covalent ester generates ions, while photospectrometry can monitor the appearance of the colored tritylium cation. researchgate.netresearchgate.net The solvolysis of trityl benzoate involves the cleavage of the alkyl-oxygen bond, a key detail confirmed in studies of related trityl esters. uni-muenchen.de
The rate of solvolysis is highly dependent on the solvent's properties. For instance, Hammond reported on the solvolysis of this compound in ethanolic ethyl methyl ketone at 55°C. uni-muenchen.de Winstein and Appel investigated the behavior of ion pairs and dissociated ions from this compound in moist acetone (B3395972), highlighting the importance of the solvent in mediating the reaction intermediates. nasonline.org
Below is a table illustrating the ionization rate constants for this compound in different solvent mixtures, demonstrating the sensitivity of the reaction to the medium.
Table 1: Ionization Rate Constants (k_ion_) for this compound at 25°C
| Solvent Mixture | k_ion_ (s⁻¹) |
|---|---|
| 90% Acetone (aq) | 1.38 x 10⁻⁵ |
| 80% Acetone (aq) | 1.15 x 10⁻⁴ |
| 70% Acetonitrile (B52724) (aq) | 1.51 x 10⁻⁴ |
Data compiled from studies on para-substituted triphenylmethyl benzoates. researchgate.netuni-muenchen.de
Influence of Substituent Effects on Reaction Rates
The stability of the tritylium carbocation is paramount to the rate of ester cleavage. This stability can be modulated by placing substituents on the phenyl rings of the trityl group. Electron-donating groups (EDGs) delocalize the positive charge, stabilizing the carbocation and accelerating the ionization rate. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation and slow the reaction. researchgate.netuni-muenchen.de
This relationship is well-established qualitatively, but quantitative studies provide deeper insight. uni-muenchen.de The effect of substituents on the solvolysis rates of trityl benzoates can be correlated using the Hammett equation, which relates reaction rates to substituent constants (σ). researchgate.net For reactions involving carbocation formation at a benzylic position, the Brown-Okamoto equation (using σ⁺ parameters) often provides a better correlation. researchgate.net Studies on various substituted trityl benzoates and other esters in aqueous acetonitrile and acetone have shown that ionization rate constants can span over seven orders of magnitude, highlighting the dramatic effect of substituents. researchgate.netuni-muenchen.de
The table below shows the impact of para-substituents on the trityl group on the ionization rate constant of trityl benzoates.
Table 2: Effect of Para-Substituents on the Ionization Rate of Trityl Benzoates in 80% Aqueous Acetone at 25°C
| Substituent (X) in (X-C₆H₄)₃C-OOBz | σ⁺ | log(k_ion_) | Relative Rate |
|---|---|---|---|
| H | 0 | -3.94 | 1 |
| 4-CH₃ | -0.93 | -1.13 | ~645 |
Data trends and values are illustrative, based on findings for symmetrically substituted tritylium derivatives. researchgate.netuni-muenchen.de
Solvent Effects on Reaction Dynamics and Stability of Intermediates
The solvent plays a multifaceted role in the reactivity of this compound, influencing not only the reaction rate but also the nature and stability of the reaction intermediates.
Impact of Solvent Polarity and Donicity
The solvolysis of this compound is highly sensitive to the ionizing power of the solvent, a property related to its polarity and ability to solvate ions. The Grunwald-Winstein equation, log(k/k₀) = mY, is a linear free-energy relationship used to quantify this effect. wikipedia.org In this equation, 'Y' is a measure of the solvent's ionizing power, and 'm' is the sensitivity of the substrate to that ionizing power. wikipedia.org
For trityl esters, ionization rate constants show a linear correlation with Winstein's ionizing power Y values. researchgate.netuni-muenchen.de However, the observed sensitivity values (m) are often low (e.g., 0.17 < m < 0.58), which suggests that the transition state for ionization is not fully carbocation-like and has significant covalent character. researchgate.netuni-muenchen.deuni-muenchen.de This indicates an "early" transition state along the reaction coordinate.
Solvents with high polarity (high dielectric constant) are effective at separating the charged ions, while solvents with high donicity can specifically solvate the tritylium cation, further stabilizing it. The interplay of these properties in solvent mixtures like aqueous acetone and aqueous acetonitrile dictates the rate of ionization and the equilibrium between covalent species, ion pairs, and free ions. researchgate.netnasonline.org
Role of Metal Ions and Electrolytes on Reactivity
The ionization of this compound can be significantly promoted by the presence of certain metal ions and electrolytes, particularly in non-aqueous solvents like acetonitrile. oup.comresearchgate.net This is not merely a general ionic strength effect but a specific chemical interaction. Lewis acidic metal ions, such as Li⁺ and Mg²⁺ from salts like lithium perchlorate (B79767) (LiClO₄) and magnesium perchlorate (Mg(ClO₄)₂), can coordinate to the oxygen atoms of the benzoate leaving group. oup.comresearchgate.netorganic-chemistry.org This coordination polarizes the C-O bond and facilitates its cleavage, effectively "pulling" the leaving group off and promoting the formation of the tritylium cation. researchgate.net
In acetonitrile, the addition of LiClO₄ or Mg(ClO₄)₂ to a solution of this compound, particularly in the presence of a trace amount of acid, leads to the formation of the Ph₃C⁺ ion, which can be detected by ¹H NMR and UV-Vis spectroscopy. researchgate.netoup.com For example, ¹H NMR studies in CD₃CN have shown that while this compound itself shows minimal ionization, the addition of Mg(ClO₄)₂ results in the clear appearance of signals corresponding to the tritylium cation. researchgate.net This effect is attributed to a strong chemical interaction between the metal cation and the carboxylate anion, which is sufficient to drive the ionization of the covalent ester. oup.com
Thermodynamic Parameters of Reaction Equilibria
While kinetic studies focus on the rates of reaction, thermodynamic studies examine the energy changes associated with the reaction at equilibrium. For the reversible ionization of this compound, the key thermodynamic parameters are the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of the equilibrium.
Tr-OBz ⇌ Tr⁺ + ⁻OBz
Direct measurement of these equilibrium parameters for this compound can be challenging. However, information is often inferred from the activation parameters of the forward (ionization) and reverse (recombination) reactions. The activation parameters (ΔH‡ and ΔS‡) are calculated from the temperature dependence of the rate constant using the Eyring equation. msu.edu
Studies on related systems, such as the solvolysis of various benzhydryl and trityl derivatives, provide insight. For many S_N_1 solvolysis reactions, the enthalpy of activation (ΔH‡) is significantly positive, reflecting the energy required to break the C-O bond. The entropy of activation (ΔS‡) is often positive or slightly negative, indicating the degree of order in the transition state relative to the reactants. A positive ΔS‡ suggests an increase in disorder as one molecule separates into two ionic species. msu.edudur.ac.uk
In some cases, a rate-equilibrium relationship, such as the Brønsted catalysis law, can be explored. However, for substituted trityl systems, a direct correlation between the ionization rates (log k_ion_) and the thermodynamic stabilities of the carbocations (pK_R+_) can sometimes fail. researchgate.net This discrepancy may be due to factors like the "late" development of resonance stabilization in the transition state compared to the fully formed carbocation. researchgate.net
Spectroscopic and Computational Elucidation of Trityl Benzoate Systems
Advanced Spectroscopic Characterization for Mechanistic Insights
Spectroscopic techniques are indispensable for observing the transient and stable species that form during chemical reactions. For trityl benzoate (B1203000) systems, Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and chiroptical spectroscopies each provide a unique window into the mechanistic details.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediates and Reaction Progress
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying intermediates and monitoring the progress of reactions involving trityl benzoate. Both ¹H and ¹³C NMR provide detailed structural information, allowing for the direct observation of the conversion of this compound into its constituent ions.
The formation of the trityl cation (triphenylcarbenium ion) from this compound can be unequivocally identified by NMR. In a study conducted in acetonitrile (B52724) (CD₃CN), this compound itself shows ¹H NMR signals at around 7.3 ppm. researchgate.net Upon the addition of reagents that promote ionization, such as magnesium perchlorate (B79767) (Mg(ClO₄)₂), new, broad signals appear, which are characteristic of the trityl cation. researchgate.netresearchgate.net The appearance of these signals provides clear evidence for the cleavage of the C-O bond and the formation of the carbocation intermediate. researchgate.netoup.com
For instance, in the presence of both a Brønsted acid (CF₃SO₃D) and a Lewis acid (Mg(ClO₄)₂), the signals corresponding to the trityl cation develop significantly at the expense of the original this compound signals. researchgate.net This progression can be systematically followed by acquiring NMR spectra at increasing concentrations of the activating agent, thus monitoring the reaction's progress. researchgate.net
¹³C NMR spectroscopy further corroborates the formation of the trityl cation. The central, positively charged carbon atom of the tritylium (B1200429) ion gives a characteristic downfield signal. For example, in related trityl systems, the formation of the carbocation is confirmed by the appearance of a signal around 192-195 ppm in the ¹³C NMR spectrum, which is indicative of the sp²-hybridized "central" carbon atom of the tritylium ion. researchgate.net The assignments of both ¹H and ¹³C signals can be confirmed using two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC). researchgate.netoup.com
Furthermore, NMR can demonstrate the reversibility of the ionization. After the formation of the trityl cation is observed, the addition of a nucleophile like water (in DMSO-d₆) to the NMR tube can regenerate the neutral starting material, with the ¹H NMR spectrum reverting to that of the original trityl compound. researchgate.net This ability to track both forward and reverse reactions makes NMR an invaluable tool for studying the dynamic equilibrium of this compound systems. magritek.com
Table 1: Representative ¹H NMR Signal Changes During Trityl Cation Formation This table is interactive. You can sort and filter the data.
| Species | Condition | Typical ¹H NMR Signal (ppm) | Observation | Reference |
|---|---|---|---|---|
| This compound | In CD₃CN | ~7.3 | Signals of the covalent compound. | researchgate.net |
| Benzoic Acid | Addition of CF₃SO₃D | Develops | Signals for the protonated anion appear, but trityl cation signals are minimal. | researchgate.net |
| Trityl Cation (Ph₃C⁺) | Addition of Mg(ClO₄)₂ and CF₃SO₃D | Broad, downfield signals | Definitive signals for the trityl cation emerge and intensify with increasing Mg(ClO₄)₂ concentration. | researchgate.netresearchgate.netoup.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic and Equilibrium Measurements
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the kinetics and equilibrium of this compound ionization due to the distinct chromophoric nature of the trityl cation. The formation of the trityl cation (Tr⁺) from a colorless precursor like this compound is marked by the appearance of a vibrant color, typically yellow, which corresponds to strong absorption bands in the visible region of the spectrum. researchgate.netnih.gov
The trityl cation exhibits a characteristic twin absorption band in its UV-Vis spectrum. nih.gov In some instances, such as when encapsulated, this may appear as a single strong absorption band around 424 nm. nih.gov The intensity of this absorption is directly proportional to the concentration of the trityl cation, as described by the Beer-Lambert law. This relationship allows for precise quantitative measurements of the cation's formation and consumption over time. researchgate.net
This quantitative capability is exploited in kinetic studies of trityl ester solvolysis and in equilibrium studies of ion pair formation. researchgate.netacs.org For example, the dissociation of trityl compounds in the presence of Lewis acids can be monitored by tracking the growth of the trityl cation's absorption peak. beilstein-journals.org By measuring the absorbance at various concentrations of reactants, 1:1 complex formation constants between the benzoate anion and metal ions, as well as the dissociation efficiency of the trityl ester, can be accurately evaluated. researchgate.netoup.combeilstein-journals.org
In one study, the dissociation of a trityl phosphate (B84403) was enhanced by the addition of various Lewis acids. beilstein-journals.org UV-Vis spectroscopy was used to quantify the percentage of dissociation into the free tritylium ion pair, revealing that InBr₃ was a particularly effective Lewis acid, causing approximately 76% dissociation. beilstein-journals.org This demonstrates the power of UV-Vis spectroscopy to probe the factors influencing the equilibrium between the covalent and ionic forms of trityl derivatives.
Table 2: Application of UV-Vis Spectroscopy in this compound Systems This table is interactive. You can sort and filter the data.
| Phenomenon Studied | Spectroscopic Observation | Quantitative Measurement | Reference |
|---|---|---|---|
| Trityl Cation Formation | Appearance of a yellow color; strong absorption band(s) in the visible region (~424 nm). | Concentration of trityl cation. | researchgate.netnih.gov |
| Ion Pair Dissociation | Increased absorbance of the trityl cation peak upon addition of Lewis acids. | Percentage of dissociation; efficiency of different Lewis acids. | beilstein-journals.org |
| Equilibrium Constants | Changes in absorbance with varying reactant concentrations. | 1:1 complex formation constants. | researchgate.netoup.com |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) in Stereochemical Studies
Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), are exceptionally suited for investigating the stereochemistry of this compound systems where a chiral center is present. dntb.gov.ua The triphenylmethyl (trityl) group itself is achiral but exists as a stereodynamic, propeller-like structure. acs.org When a chiral moiety is attached to the central carbon, it can induce a preferential helicity (either P for right-handed or M for left-handed) in the trityl propeller. mdpi.comnih.gov This phenomenon, known as the dynamic induction of optical activity, results in observable non-zero Cotton effects (CEs) in the ECD spectrum in the region of the trityl group's UV absorption. acs.orgmdpi.com
The process of chirality transmission from a permanent chiral element to the labile trityl core is sensitive and depends on a variety of weak interactions. dntb.gov.uaacs.org The resulting ECD spectrum provides a unique signature that can be correlated with the absolute configuration of the chiral inducer. rsc.orgrsc.org For many trityl derivatives, the ECD spectra are characterized by at least three well-defined absorption bands, typically with a low-energy band around 220 nm and more intense bands at higher energies (around 200 nm and 185 nm). mdpi.com The sequence of signs of these Cotton effects (+/−/+ or −/+/−) is often related to the stereochemistry of the molecule. mdpi.comrsc.org
This technique is not limited to the neutral covalent species. Induced optical activity can also be observed in the triarylmethyl cations generated in situ by treating a solution of the chiral trityl derivative with acid. acs.org The resulting ECD spectra of the carbocations show induced Cotton effects in the long-wavelength region (350-600 nm), providing evidence that the chiral information is retained and transmitted even in the ionized state. acs.org
The interpretation of experimental ECD spectra is greatly enhanced by theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT). mdpi.com By comparing the experimentally measured spectrum with spectra calculated for different stereoisomers and conformers, the absolute configuration of the chiral center can be confidently assigned. dntb.gov.uamdpi.comacs.orgnsf.gov
Table 3: Principles of ECD Spectroscopy in Stereochemical Analysis of Trityl Systems This table is interactive. You can sort and filter the data.
| Principle | Description | Spectroscopic Signature | Reference |
|---|---|---|---|
| Dynamic Chirality Induction | A permanent chiral center induces a preferred P or M helicity in the stereodynamic trityl propeller. | Appearance of non-zero Cotton effects (CEs) in the ECD spectrum. | dntb.gov.uaacs.orgmdpi.com |
| Correlation with Configuration | The sequence of signs of the Cotton effects in the ECD spectrum can be correlated to the absolute configuration (R/S) of the chiral center. | Specific sign patterns (e.g., +/−/+) for a given configuration. | mdpi.comrsc.orgrsc.org |
| Cation Studies | Induced optical activity can be observed in the trityl cations generated from chiral precursors. | Induced CEs in the long-wavelength region (350-600 nm) of the cation's absorption. | acs.org |
| Theoretical Support | DFT calculations are used to predict ECD spectra for possible stereoisomers to aid in assignment. | Match between experimental and calculated spectra confirms the structure. | dntb.gov.uamdpi.com |
Quantum Chemical and Molecular Modeling Approaches
While spectroscopy provides experimental snapshots of reacting systems, computational chemistry offers the tools to map out the entire energy landscape of a reaction, including transient structures that are impossible to observe directly.
Theoretical Calculations for Reaction Pathways and Transition States
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of reactions involving this compound and its corresponding ions. These computational methods allow for the mapping of potential energy surfaces, identifying the structures and energies of reactants, intermediates, products, and, crucially, the transition states that connect them. core.ac.uk
For example, DFT calculations have been used to study the fragmentation pathway of trityl cations in the gas phase. core.ac.uk These studies revealed that what appears to be a simple dissociation is actually a complex, stepwise process involving multiple hydride shifts. By calculating the energies of various intermediates and transition states, a clear mechanistic picture emerges that would be difficult to deduce from experimental data alone. core.ac.uk
In the context of catalysis, DFT calculations can validate proposed mechanisms. For trityl cation-catalyzed reactions, calculations can determine the energetics of key steps, such as the activation of a substrate by the trityl cation to form a reactive intermediate. ccspublishing.org.cn The calculated low energy of such an intermediate can support its proposed role in the catalytic cycle. ccspublishing.org.cn
Furthermore, theoretical calculations can quantify the reactivity of trityl cations. The hydride ion affinity (HIA), a measure of electrophilicity, can be calculated using DFT. fu-berlin.de Comparing the calculated HIA values for different substituted trityl cations allows for a rational prediction of their relative reactivities in processes like hydride abstraction. fu-berlin.de Similarly, fluoride (B91410) and chloride ion affinities can be computed to understand their interactions with Lewis acids. fu-berlin.de These theoretical predictions often show good correlation with experimental observations.
Table 4: Application of DFT Calculations to Trityl Cation Reactivity This table is interactive. You can sort and filter the data.
| Calculation Type | Information Obtained | Mechanistic Insight | Reference |
|---|---|---|---|
| Potential Energy Surface Mapping | Structures and energies of intermediates and transition states (TS). | Elucidation of complex, multi-step reaction pathways (e.g., fragmentation). | core.ac.uk |
| Hydride Ion Affinity (HIA) | Quantitative measure of electrophilicity. | Prediction and comparison of the reactivity of different trityl cations. | fu-berlin.de |
| Reaction Mechanism Validation | Energetics of proposed catalytic cycles. | Confirmation of plausible intermediates and reaction steps. | ccspublishing.org.cn |
| Transition State Analysis | Geometry and energy of the highest point on the reaction coordinate. | Understanding the kinetic barriers of reactions like solvolysis and ion-pair recombination. | researchgate.netacs.org |
Computational Studies on Ion Pair Geometries and Stability
Molecular modeling is essential for understanding the structure and stability of the ion pairs formed during the ionization of this compound. The interaction between the trityl cation and the benzoate anion can lead to different types of ion pairs, such as contact ion pairs (CIPs), where the ions are in direct contact, and solvent-separated ion pairs (SSIPs), where one or more solvent molecules are interposed between the cation and anion. nih.govacs.org
Computational studies, often employing DFT methods like B3LYP, are used to determine the minimum energy geometries of these different ion pair structures. nih.govacs.org These calculations can model explicitly solvated ion pairs by including a specific number of solvent molecules (e.g., tetrahydrofuran, THF) in the calculation. nih.govacs.org The results provide detailed structural information, such as the interionic distances and the coordination of solvent molecules.
These studies also calculate the relative stabilities of the different ion pairs and the energetics of their interconversion. nih.govacs.org For instance, the enthalpy of ion-pair separation (ΔH_IPS), which is the energy change for converting a CIP to an SSIP, can be calculated and compared with experimental values obtained from techniques like UV-Vis spectroscopy. nih.govacs.org
While in vacuo calculations provide initial insights, accurately modeling these systems in solution requires the inclusion of bulk solvent effects. nih.gov This is often achieved using continuum solvation models (like PCM or Onsager), which treat the solvent as a continuous medium with a specific dielectric constant. nih.govacs.org Combining explicit solvent molecules with a continuum model often yields results that are in better agreement with experimental data, highlighting the crucial role of both specific and non-specific solvation in determining ion pair geometry and stability. nih.govacs.org These computational approaches have been successfully applied to various ion pairs involving carbanions and alkali metals, and the principles are directly applicable to the trityl cation-benzoate anion system. nih.govacs.org
Applications and Advanced Roles in Organic Transformations
Trityl Benzoate (B1203000) as a Substrate in Hydrogenolysis Reactions
Hydrogenolysis, the cleavage of a chemical bond by hydrogen, is a fundamental transformation in organic chemistry. Trityl benzoate serves as an interesting substrate in these reactions, particularly in studies aimed at understanding and developing new catalytic systems for C–O bond cleavage.
Cobalt-Catalyzed Hydrogenolysis via β-C–O Bond Cleavage.rsc.orgrsc.org
Recent research has demonstrated the efficacy of cobalt-catalyzed hydrogenolysis of esters, a significant reaction for the transformation of bio-based resources. rsc.org A specific cobalt(I) complex, bearing a phenanthroline-based PNNP ligand (2,9-bis((diphenylphosphanyl)methyl)-1,10-phenanthroline), has been shown to catalyze the hydrogenolysis of benzyl (B1604629) benzoate derivatives through β-C–O cleavage under atmospheric pressure of hydrogen gas. rsc.orgrsc.org
In this context, the hydrogenolysis of the bulkier this compound was investigated. The reaction yielded benzoic acid and triphenylmethane (B1682552) in almost quantitative amounts. rsc.org This transformation highlights the capability of the cobalt catalyst to handle sterically demanding substrates. The reaction is typically carried out at elevated temperatures, for instance at 100 °C, in a solvent like DMSO with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org
| Substrate | Catalyst | Product 1 | Product 2 | Yield |
| This compound | [Co(PNNP)]+ | Benzoic acid | Triphenylmethane | Nearly Quantitative rsc.org |
| Benzyl acetate | [Co(PNNP)]+ | Acetic acid | Toluene | 13% rsc.org |
| This table presents data on the cobalt-catalyzed hydrogenolysis of different esters. |
Exploration of Radical Anion Decomposition Pathways in Hydrogenolysis.rsc.org
The mechanism of the cobalt-catalyzed hydrogenolysis of esters like this compound is proposed to proceed through a radical anion decomposition pathway. rsc.org This pathway is initiated by the formation of a radical intermediate, and its stability is a crucial factor in determining the reactivity of the substrate. rsc.org
The catalytic cycle involves the cobalt(I) species and is believed to follow these key steps:
Formation of a radical anion intermediate.
Cleavage of the β-C–O bond to generate a benzyl radical and a benzoate anion.
The resulting benzyl radical then undergoes a Hydrogen Atom Transfer (HAT) from the ligand backbone of the cobalt complex. rsc.org
This proposed mechanism is supported by evidence from related studies on hydrodehalogenation of aryl radicals using similar catalytic systems. rsc.org The stability of the trityl radical, being a triphenylmethyl radical, likely contributes to the high efficiency of the hydrogenolysis of this compound compared to other esters like benzyl acetate. rsc.org
Tritylium (B1200429) Ions Derived from this compound in Catalysis
Tritylium ions, which can be generated from precursors like this compound, are stable carbocations that have found significant application as Lewis acid catalysts in a range of organic reactions. researchgate.netnih.gov Their utility stems from their ability to activate substrates and facilitate bond formation.
Application as Lewis Acid Catalysts in Organic Synthesis.researchgate.netnih.gov
The trityl cation is a powerful Lewis acid catalyst for various organic transformations, including Diels-Alder reactions and Michael additions. nih.gov Its catalytic activity is attributed to its low-lying empty p-orbital, which can accept an electron pair from a Lewis base. researchgate.netstackexchange.com This interaction lowers the LUMO of the electrophile, thereby promoting reactions with nucleophiles. researchgate.net
Tritylium salts have been shown to be highly efficient catalysts, with loadings as low as 500 ppm being effective in achieving excellent yields in Diels-Alder reactions. nih.gov The electronic properties of the substituents on the tritylium ion can be tuned to control the outcome of the reaction. nih.gov Furthermore, tritylium ions have been incorporated into porous aromatic frameworks (PAFs), where the constrained environment of the framework can enhance their catalytic activity compared to free tritylium salts. rsc.org
Stereoselective Transformations Mediated by Trityl Cations.acs.orgwikipedia.org
Tritylium ions are also employed in stereoselective catalysis. acs.org While early attempts at using optically active carbocations for asymmetric catalysis yielded unsatisfactory enantioselectivity, recent studies have shown the potential of latent trityl cations in catalytic reactions. acs.org For instance, trityl cations can initiate Brønsted acid-promoted processes where the enantioselectivity is determined by the intermolecular capture of a carbenium-ion intermediate by a chiral hydride source. researchgate.net
The development of chiral auxiliaries containing a trityl group, such as trans-2-tritylcyclohexanol (TTC), has provided a means for achieving high conformational control in stereoselective reactions. wikipedia.org This approach has been successfully used in asymmetric permanganate-mediated oxidative cyclizations. wikipedia.org The bulky nature of the trityl group plays a crucial role in directing the stereochemical outcome of these transformations.
Trityl Derivatives in Protecting Group Chemistry (Conceptual Framework).libretexts.orgfiveable.meacgpubs.org
The trityl group is a widely recognized protecting group for alcohols, amines, and thiols in organic synthesis. libretexts.orgacgpubs.org Its utility is based on its steric bulk and the relative ease of its introduction and removal.
The trityl group is typically introduced by reacting the substrate with a trityl halide, such as trityl chloride, in the presence of a base. researchgate.net Deprotection is readily achieved under acidic conditions or by hydrogenolysis. libretexts.org The stability of the trityl group can be modulated by introducing substituents on the phenyl rings. For example, the dimethoxytrityl (DMT) group is more acid-labile and is frequently used in oligonucleotide synthesis for the protection of the 5'-hydroxy group of nucleosides. libretexts.org
Design and Reactivity of Trityl-Based Protecting Groups
The design of trityl-based protecting groups, including this compound, is fundamentally governed by the exceptional stability of the triphenylmethyl (trityl) carbocation. This high stability is the primary reason for the lability of trityl esters and ethers, particularly under acidic conditions. researchgate.net The triphenylmethyl cation's stability arises from the extensive delocalization of the positive charge across the three phenyl rings.
In the context of protecting carboxylic acids, the trityl group is attached to the carboxylate to form a trityl ester, such as this compound. These esters are known to be significantly more labile than their corresponding trityl ethers, which are used to protect alcohols. researchgate.net This heightened reactivity makes the unsubstituted trityl group often too unstable for many applications in peptide synthesis, where it might be cleaved prematurely during other synthetic steps. researchgate.net
To address this, the reactivity of the trityl protecting group can be finely tuned by introducing substituents onto the phenyl rings. This modulation of stability is a key aspect of their design for specific synthetic strategies. acs.orgresearchgate.net
Electron-donating groups (e.g., methoxy (B1213986), -OCH₃) increase the stability of the trityl cation. This, in turn, increases the lability of the trityl ester, making it more susceptible to cleavage. The dimethoxytrityl (DMT) group, for example, is well-known for its use in protecting the 5'-hydroxyl group of nucleosides in oligonucleotide synthesis, where it is readily removed by weak acids. atdbio.comlibretexts.org
Electron-withdrawing groups (e.g., halogens) have the opposite effect. They destabilize the trityl cation, thereby increasing the stability of the trityl ester bond and making it more resistant to acid-catalyzed cleavage. researchgate.net This principle has been used to develop more robust trityl-type protecting groups for applications requiring greater stability. researchgate.net
The steric bulk of the trityl group is another significant design feature. It can be used to selectively protect less sterically hindered primary alcohols over secondary or tertiary alcohols. tcichemicals.com
Research into the ionization rates of various substituted trityl esters provides quantitative insight into their reactivity. The following table illustrates the effect of substituents on the phenyl rings of the trityl group and the nature of the carboxylate on the rate of hydrolysis.
| Trityl Ester Derivative | Substituents on Trityl Group | Carboxylate Group | Ionization Rate Constant (k) in 80% Acetone (B3395972)/20% Water at 25°C (s⁻¹) | Relative Reactivity |
|---|---|---|---|---|
| (4-MeO)₂PhC-OAc | Two 4-Methoxy | Acetate | 2.15 x 10² | 2,150,000 |
| (4-MeO)Ph₂C-OAc | One 4-Methoxy | Acetate | 1.11 x 10⁻¹ | 11.1 |
| Ph₃C-OAc | None | Acetate | 1.00 x 10⁻² | 1.0 (Reference) |
| (4-MeO)₂PhC-OBz | Two 4-Methoxy | Benzoate | 4.53 x 10¹ | 4,530,000 |
| (4-MeO)Ph₂C-OBz | One 4-Methoxy | Benzoate | 2.50 x 10⁻² | 2.5 |
| Ph₃C-OBz | None | Benzoate | 1.38 x 10⁻⁵ | 0.00138 |
Data sourced from a kinetic investigation of substituted tritylium ions. uni-muenchen.de
This data clearly demonstrates that the addition of electron-donating methoxy groups dramatically increases the rate of ionization (cleavage). Furthermore, it highlights that trityl benzoates are generally less reactive (more stable) than the corresponding trityl acetates under these conditions.
Controlled Cleavage Strategies
Acid-Catalyzed Cleavage: The most common method for the deprotection of trityl esters is acid-catalyzed hydrolysis. libretexts.org The reaction proceeds via protonation of the ester oxygen, followed by the departure of the stable trityl carbocation. A variety of acidic conditions can be employed, ranging from mild to strong, allowing for controlled and selective cleavage.
Mild Acidic Conditions: For highly labile trityl groups, such as the dimethoxytrityl (DMT) group, very mild acids are sufficient. For instance, 3% trichloroacetic acid (TCA) in dichloromethane (B109758) is commonly used in solid-phase oligonucleotide synthesis to remove the DMT group. atdbio.com Other conditions like 1% trifluoroacetic acid (TFA) in dichloromethane are also effective for cleaving acid-labile trityl derivatives like the methoxytrityl (Mmt) group. nih.gov
Stronger Acidic Conditions: For the more stable, unsubstituted trityl group or those with electron-withdrawing substituents, stronger acids or longer reaction times are necessary. researchgate.net Trifluoroacetic acid is a common reagent for this purpose. researchgate.net The cleavage is often performed in the presence of a "cation scavenger," such as triethylsilane or triisopropylsilane, to trap the released trityl cation and prevent it from reacting with other nucleophiles present in the reaction mixture, such as the deprotected functional group. nih.gov
The following table summarizes various acidic conditions used for the cleavage of trityl groups.
| Trityl Derivative | Reagent | Solvent | Conditions | Application Example |
|---|---|---|---|---|
| Dimethoxytrityl (DMT) | 3% Trichloroacetic Acid (TCA) | Dichloromethane (DCM) | ~50 seconds | Oligonucleotide Synthesis atdbio.com |
| Methoxytrityl (Mmt) | 1% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Rapid | Peptide Synthesis |
| Trityl (Trt) | 20% Dichloroacetic Acid | Dichloromethane (DCM) | 10 minutes | Deprotection of Ser(Trt) |
| Trityl (Trt) | Trifluoroacetic Acid (TFA) on Silica Gel | - | During column chromatography | General detritylation researchgate.net |
| Trityl (Trt) Ethers | Lithium Chloride (LiCl) | Methanol (MeOH) | Reflux | General deprotection of alcohols ua.es |
Hydrogenolysis: Catalytic hydrogenolysis is another effective method for cleaving trityl groups. libretexts.orgacs.org This method involves treating the trityl-protected compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). organic-chemistry.org This process is advantageous when the molecule contains other acid-sensitive functional groups. The trityl group is cleaved to form triphenylmethane.
Orthogonal Deprotection: The ability to tune the acid lability of trityl groups allows for their use in orthogonal protection strategies. organic-chemistry.org In a molecule with multiple protecting groups, an orthogonal strategy allows for the selective removal of one protecting group while the others remain intact. For example, a highly acid-labile methoxytrityl group can be removed with very mild acid, leaving behind less acid-sensitive groups like tert-butyl (tBu) esters or ethers. researchgate.net Conversely, a more stable trityl ester could be retained while a base-labile group like a fluorenylmethyloxycarbonyl (Fmoc) group is removed. tcichemicals.com This selectivity is crucial in the multi-step synthesis of complex molecules like peptides and oligonucleotides. organic-chemistry.org
Emerging Research Themes and Future Perspectives
Structure-Reactivity Relationships in Functionalized Trityl Benzoates and Analogues
The relationship between the structure of functionalized trityl benzoates and their analogues and their resulting chemical reactivity is a cornerstone of contemporary research. The trityl (triphenylmethyl) group, while often seen as a simple bulky protecting group, possesses nuanced electronic and steric properties that can be finely tuned through substitution on its phenyl rings. rsc.org This tuning has profound implications for the stability and electrophilicity of the corresponding trityl cation, which is a key intermediate in many of its reactions. researchgate.net
Research has systematically explored the synthesis and characterization of trityl systems with a variety of functional groups, ranging from electron-donating to electron-withdrawing. researchgate.net The stability of the triarylmethyl cation is significantly enhanced by the delocalization of the positive charge across the three aromatic rings. researchgate.net The introduction of substituents alters this delocalization, thereby modulating the cation's stability and reactivity. For instance, electron-donating groups (e.g., -OCH₃, -NMe₂) increase the stability of the carbocation, while electron-withdrawing groups (e.g., -CF₃, -Cl) decrease its stability, making it a stronger Lewis acid. researchgate.netresearchgate.net
A key aspect of this research is the quantitative correlation of reactivity with structure. For example, studies on nucleophile additions to resonance-stabilized carbocations like quinone methides provide a framework for understanding the reactivity of trityl cations. acs.org The thermodynamic and intrinsic barriers for these reactions are sensitive to the electronic nature of the carbocation. acs.org By comparing the reactivity of functionalized trityl cations to other electrophiles, researchers can develop predictive models for their behavior in various chemical transformations. acs.org
Recent investigations have focused on developing robust and reproducible synthetic routes to access electronically diverse trityl radicals and their precursors, which is crucial for systematic structure-property relationship studies. researchgate.net These efforts have provided valuable data, including electrochemical potentials and optical spectra, that link specific functionalizations to observable physical and chemical properties. researchgate.net
Table 1: Effect of Phenyl Ring Substitution on Trityl Cation Properties
| Substituent (R) at 4-position | Electronic Effect | Trityl Cation Stability | Lewis Acidity |
|---|---|---|---|
| -NMe₂ | Electron-Donating | Increased | Decreased |
| -OCH₃ | Electron-Donating | Increased | Decreased |
| -C(CH₃)₃ | Weakly Electron-Donating | Slightly Increased | Slightly Decreased |
| -H | Neutral | Reference | Reference |
| -Cl | Electron-Withdrawing | Decreased | Increased |
| -CF₃ | Strongly Electron-Withdrawing | Significantly Decreased | Significantly Increased |
This table is a generalized representation based on established principles of physical organic chemistry. researchgate.netresearchgate.net
Dynamic Stereochemistry and Chirality Transfer Phenomena Involving Trityl Systems
The three phenyl rings of a trityl group are not static; they exist in a propeller-like conformation that can interconvert between two enantiomeric helical forms (P and M helicity). nih.gov While the parent triphenylmethane (B1682552) is achiral due to this rapid interconversion, the introduction of a permanent chiral center into a molecule containing a trityl group can induce a preference for one helical conformation over the other. nih.govacs.org This phenomenon, known as chirality transfer or dynamic induction of optical activity, is a central theme in the dynamic stereochemistry of trityl systems. acs.orgresearchgate.net
The process of chirality transmission from a permanent stereocenter to the stereodynamic trityl propeller has been extensively studied in various O-trityl alcohols and N-trityl amines. mdpi.com The mechanism is often a cascade process involving a series of weak, non-covalent interactions, including hydrogen bonds (e.g., OH···O, (H)O···HorthoC) and C–H···π interactions. acs.org These interactions effectively transfer the structural information from the chiral inducer to the conformationally labile trityl group. acs.org The efficiency and even the direction of this chirality transfer can be sensitive to the specific structure of the molecule and the position of functional groups. acs.org
This induced helicity in the trityl propeller is readily observed using chiroptical techniques, particularly electronic circular dichroism (ECD) spectroscopy. researchgate.netmdpi.com The transfer of chirality results in non-zero Cotton effects in the UV absorption region of the trityl chromophore (typically between 180 and 220 nm). mdpi.com The sign and magnitude of these Cotton effects can often be correlated with the absolute configuration of the chiral center, making the trityl group a useful stereodynamic probe for stereochemical assignments. acs.orgmdpi.com For instance, in some O-trityl ethers, an R absolute configuration at the adjacent stereocenter preferentially induces PMP helicity in the chromophore. mdpi.com
The presence of multiple stereogenic centers or multiple trityl groups within the same molecule can lead to more complex stereochemical outcomes. researchgate.netmdpi.com For example, in vicinally substituted cyclic systems like 1,2-diols, the presence of two bulky trityl groups can force the ring into an unusual conformation, demonstrating the significant steric influence of the trityl moiety. mdpi.com
Table 2: Chirality Transfer in Trityl Systems
| Chiral System | Key Interactions for Chirality Transfer | Spectroscopic Manifestation | Application |
|---|---|---|---|
| O-Trityl Alcohols | OH···O(R) hydrogen bonds, (H)O···HorthoC interactions, C–H···π interactions acs.org | Non-zero Cotton effects in ECD spectra (180-220 nm) researchgate.netmdpi.com | Stereochemical assignment of alcohols acs.org |
| N-Trityl Amines | Similar to alcohols, potential for N-inversion dynamics mdpi.com | Induced ECD signals from trityl chromophore mdpi.com | Stereochemical assignment of amines acs.org |
| Triphenylacetic Acid Esters | Rigid ester spacer linking chiral inductor and chromophore nih.gov | Non-zero Cotton effects in ECD spectra nih.gov | Probing dynamic stereochemistry nih.gov |
Supramolecular Interactions and Self-Assembly in Trityl Benzoate (B1203000) Systems
The large, rigid, and well-defined three-dimensional structure of the trityl group makes it an excellent building block in supramolecular chemistry and crystal engineering. nih.govresearchgate.net Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.comfortunejournals.com In trityl benzoate systems, these interactions guide the self-assembly of molecules into ordered, higher-level structures in the solid state. nih.gov
A key feature of the trityl group in this context is its ability to act as a "supramolecular protecting group". researchgate.netmdpi.com Its bulkiness can sterically hinder the formation of expected intermolecular interactions, like strong hydrogen bonds between amide or alcohol functionalities. nih.govresearchgate.net This apparent disruption, however, can be leveraged to promote the inclusion of guest molecules or to favor the formation of other, non-classical interactions. nih.gov The loss of strong, directional hydrogen bonds is often compensated for by a network of weaker C–H···π and π-electron system interactions, which become dominant in organizing the crystal packing. nih.gov
In the crystalline phase, trityl-containing molecules like certain alcohols can form aggregates stabilized by OH···O hydrogen bonds, but the presence of multiple trityl groups can preclude this, leading to different packing motifs. researchgate.netmdpi.com The propensity of trityl groups to interact with each other and with other aromatic systems via π-stacking is a significant driving force for self-assembly. nih.gov By carefully designing the molecular structure, researchers can direct the assembly of trityl benzoates into discrete supermolecules or extended networks with specific topologies. mdpi.comnih.gov
This directed self-assembly has applications in creating materials with unique properties. For example, the ability of N-tritylamino acids to form inclusion crystals allows for the solid-state discrimination of chiral guests. nih.gov The principles of molecular recognition, where a host molecule selectively binds a guest, are central to these applications. fortunejournals.com The trityl framework can be functionalized to create specific binding pockets or surfaces, enabling the design of complex, functional supramolecular architectures. nih.govrsc.org
Integration with Sustainable Chemical Processes
The integration of this compound and its derivatives into sustainable chemical processes is an emerging area of research, primarily driven by the field of organocatalysis. researchgate.net Organocatalysts are small organic molecules that can accelerate chemical reactions, offering a more sustainable alternative to traditional metal-based catalysts, which can be toxic, expensive, and difficult to remove from final products. researchgate.net
The trityl cation, being a stable carbocation, is an effective Lewis acid. acs.orgresearchgate.net Lewis acids catalyze a wide range of important organic reactions. The use of a purely organic molecule like a trityl salt (e.g., trityl perchlorate (B79767) or tetrafluoroborate) as a Lewis acid catalyst aligns with the principles of green chemistry by avoiding heavy metals. researchgate.netacs.org Trityl cations have been successfully employed as catalysts in various transformations, including aldol (B89426) and Diels-Alder reactions, multicomponent syntheses, and transfer hydrogenations. researchgate.netresearchgate.net
Furthermore, the principles of supramolecular chemistry can be harnessed to create sustainable catalytic systems. Self-assembly can be used to construct recyclable catalysts or catalytic systems that operate with high selectivity under mild conditions, mimicking enzymatic processes. mdpi.comgrc.org For example, a trityl carbocation catalyst has been encapsulated within a self-assembled resorcinarene (B1253557) capsule. researchgate.net This supramolecular assembly isolates the catalyst, allowing it to perform reactions within its confined space while potentially enabling its recovery and reuse—a key goal of sustainable chemistry. researchgate.netgrc.org
Recent developments also include solvent-controlled regioselective rearrangements, where simply changing the solvent can direct the reaction of a starting material to yield different valuable products, such as 2-benzoylbenzoate esters. acs.org Such processes are inherently more sustainable as they reduce the need for multiple, separate reaction pathways to access different chemical entities, thus minimizing waste and improving atom economy. The development of efficient and sustainable methods for preparing trityl cations themselves is also a crucial aspect of this research endeavor. researchgate.net
Q & A
Basic: What are the standard synthetic routes for trityl benzoate, and how can purity be validated?
Methodological Answer:
this compound is typically synthesized via esterification of benzoic acid derivatives with trityl (triphenylmethyl) chloride under anhydrous conditions. Key steps include:
- Reaction Setup : Use a molar ratio of 1:1.2 (benzoic acid derivative to trityl chloride) in dry dichloromethane (DCM) or tetrahydrofuran (THF), with catalytic pyridine to scavenge HCl .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures purity >95% .
- Validation : Combine / NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) with HPLC (C18 column, acetonitrile/water mobile phase) to confirm structure and purity. Quantitative NMR (if fluorinated analogs are present) may resolve overlapping signals .
Advanced: How can dynamic nuclear polarization (DNP) enhance NMR sensitivity in studying this compound’s supramolecular interactions?
Methodological Answer:
DNP amplifies NMR signals by polarizing nuclear spins using microwave irradiation at cryogenic temperatures. For this compound:
- Sample Preparation : Dissolve this compound in a glycerol/water matrix doped with a radical (e.g., TEMPO) for DNP enhancement .
- Experimental Workflow : Polarize at 1.2–1.4 K in a 3.35 T magnetic field, then rapidly dissolve in warm solvent to preserve polarization.
- Applications : Detect weak intermolecular interactions (e.g., host-guest binding with cyclodextrins) with >10,000× signal-to-noise ratio improvement, enabling real-time monitoring of low-concentration species .
Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : / NMR identifies substitution patterns (e.g., trityl vs. benzyl groups). NOESY can confirm spatial proximity of aromatic protons .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+Na] peaks) and detects side products (e.g., incomplete esterification) .
- FT-IR : Confirm ester C=O stretching (~1740 cm) and absence of residual –OH bands (<3500 cm) .
Advanced: How do solvent polarity and temperature affect the stability of this compound in catalytic reactions?
Methodological Answer:
this compound’s stability under catalytic conditions (e.g., Pd-mediated cross-coupling) can be probed via:
- Kinetic Studies : Monitor decomposition rates using UV-Vis (λ = 260–280 nm for trityl chromophore) in solvents like DMF (polar aprotic) vs. toluene (nonpolar). Polar solvents accelerate hydrolysis .
- Thermogravimetric Analysis (TGA) : Determine thermal stability thresholds (e.g., decomposition >150°C in inert atmospheres) .
- Controlled Experiments : Compare reaction yields at 25°C vs. 60°C; higher temperatures may cleave the trityl group prematurely .
Advanced: How can computational modeling resolve contradictions in this compound’s regioselectivity data?
Methodological Answer:
Conflicting experimental results (e.g., unexpected substitution patterns) require:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare activation energies of competing pathways (e.g., ortho vs. para substitution) .
- Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. THF) on transition states to identify steric/electronic biases .
- Validation : Cross-reference computed NMR chemical shifts with experimental data (RMSD < 0.3 ppm for ) to confirm accuracy .
Basic: What are best practices for documenting this compound synthesis in a research manuscript?
Methodological Answer:
- Experimental Section : Detail reagents (e.g., trityl chloride purity ≥98%), solvents (dry DCM, distilled under N), and reaction times. Specify column chromatography conditions (e.g., Rf values in hexane/EtOAc) .
- Data Reporting : Tabulate yields, melting points, and spectroscopic data (e.g., NMR δ values with integration ratios). Include raw spectral data in supplementary materials .
- Reproducibility : Provide step-by-step protocols for critical steps (e.g., recrystallization) and note deviations from literature methods .
Advanced: How to design experiments to assess this compound’s role in protecting-group strategies for polyfunctional molecules?
Methodological Answer:
- Selective Deprotection : Compare acidolysis (HCl/dioxane) vs. hydrogenolysis (H/Pd-C) to evaluate trityl’s orthogonality relative to benzyl or tert-butyldimethylsilyl (TBS) groups .
- Competitive Reactions : Co-react trityl-protected and TBS-protected substrates under identical conditions; monitor selectivity via LC-MS .
- Mechanistic Probes : Use -labeled this compound to track cleavage pathways via isotopic tracing in NMR .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Process Optimization : Use design of experiments (DoE) to evaluate factors like reaction time (6–24 hrs), temperature (0–25°C), and stoichiometry (1.0–1.5 eq trityl chloride) .
- In-Line Analytics : Implement FT-IR or Raman spectroscopy for real-time monitoring of esterification progress .
- Quality Control : Establish acceptance criteria (e.g., HPLC purity ≥98%, residual solvent <0.1%) and statistical process control (SPC) charts for critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
